Crystal Structure and Stereochemistry of (1R,3S)-(-)-Camphoric Anhydride: A Technical Guide
Crystal Structure and Stereochemistry of (1R,3S)-(-)-Camphoric Anhydride: A Technical Guide
Executive Summary
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter discrepancies in the stereochemical designation of bridged bicyclic systems. (1R,3S)-(-)-camphoric anhydride is a highly valuable chiral building block in asymmetric synthesis and drug development. However, its rigid bicyclic framework and the systematic nomenclature shifts it undergoes during synthesis often obscure its chiral lineage. This whitepaper provides an authoritative, in-depth analysis of its crystal structure, molecular geometry, and the self-validating crystallographic protocols required to unambiguously determine its absolute stereochemistry.
Stereochemical Lineage and Nomenclature Shift
The stereochemical designation of this molecule is a classic example of how systematic IUPAC rules can complicate chiral tracking. The precursor, (+)-camphor, possesses a (1R,4R) configuration. Upon nitric acid oxidation, the C2–C3 bond is cleaved, yielding (+)-camphoric acid, which retains the chiral centers but is renumbered as (1R,3S).
When (+)-camphoric acid undergoes [1], the resulting ring closure forms a bridged oxane system. Under IUPAC rules for bicyclic systems, the bridgehead carbons dictate the numbering, shifting the systematic name to[2][3]. Understanding this causal shift is critical for researchers querying chemical databases, as the (1R,3S) and (1R,5S) designations refer to the exact same physical enantiomer.
Stereochemical pathway from (+)-camphor to (-)-camphoric anhydride.
Molecular Geometry and Crystallographic Data
The definitive low-temperature crystal structure of the pure enantiomer was established in the[4]. The rigid geometry of the molecule is dictated by severe steric constraints. The six-membered anhydride ring cannot achieve planarity due to the geometric lock of the five-membered cyclopentane ring and the intense steric repulsion from the gem-dimethyl group at the C8 bridge. Consequently, the oxane ring is forced into a [4].
To minimize torsional strain across the fused system, the dihedral angle between the five- and six-membered rings is strictly maintained at 80.3(1)°[4][5].
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimension a | 6.4262(3) Å |
| Unit Cell Dimension b | 11.0841(4) Å |
| Unit Cell Dimension c | 12.9142(5) Å |
| Volume | 919.89 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.316 g/cm³ |
| Data Collection Temperature | 110 K |
| Ring Dihedral Angle | 80.3(1)° |
| Oxane Ring Conformation | Half-boat |
Self-Validating Experimental Protocol: SCXRD Workflow
Step 1: Solvent Selection & Crystallization
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Action: Dissolve the anhydride in anhydrous ethanol and allow for slow solvent evaporation at 298 K.
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Causality: Rapid precipitation techniques often induce non-merohedral twinning in bridged bicyclic systems. Slow evaporation ensures the growth of a single, continuous crystal lattice, which is mathematically required to prevent the convolution of the diffraction pattern and the artificial inflation of the R-factor.
Step 2: Inert Cryo-Mounting
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Action: Harvest a single crystal under a polarized light microscope, coat it in a perfluorinated polyether oil, and mount it on a MiTeGen polyimide loop.
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Causality: The perfluorinated oil acts as a rigid, amorphous glass at cryogenic temperatures. This protects the crystal from atmospheric moisture and prevents mechanical stress on the lattice during goniometer rotation.
Step 3: Cryogenic Data Collection (110 K)
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Action: Cool the mounted crystal to 110 K using an open-flow nitrogen gas cryostat prior to X-ray exposure.
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Causality: At room temperature, the gem-dimethyl groups at the C8 bridge exhibit severe librational motion, which smears the electron density map. Cryocooling to 110 K freezes this dynamic thermal disorder, ensuring the thermal displacement parameters accurately reflect atomic coordinates rather than thermal noise[4].
Step 4: Cu Kα X-ray Diffraction & Refinement
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Action: Irradiate the crystal using a microfocus Cu Kα source (λ = 1.54184 Å). Reduce data using multi-scan absorption correction and refine the structure using full-matrix least-squares on F² (SHELXL).
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Causality & Self-Validation: Because the molecule contains only light atoms (C, H, O), standard Mo Kα radiation provides insufficient anomalous scattering ( f′′ ). By deliberately utilizing the longer wavelength of Cu Kα, we amplify the anomalous dispersion signal from the oxygen atoms[6]. This allows the Flack parameter to act as an internal mathematical control: a refined value approaching ~0.0 definitively validates the (1R,3S) absolute configuration, making the protocol inherently self-validating.
Self-validating SCXRD workflow for absolute configuration determination.
References
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Kumaradhas, P., Levendis, D. C., & Koritsanszky, T. (2000). "The low-temperature study of D- and DL-camphoric anhydride." Acta Crystallographica Section C: Crystal Structure Communications. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11458052, (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione". PubChem. URL:[Link]
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Dong, Y., et al. (2020). "(1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid as a new anti-diabetic active pharmaceutical ingredient". IUCrData. URL:[Link]
Sources
- 1. (1R,3S)-3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid as a new anti-diabetic active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | C10H14O3 | CID 11458052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | C10H14O3 | CID 11458052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The low-temperature study of D- and DL-camphoric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. api.pageplace.de [api.pageplace.de]
